Electronic Differentiation: Reduced Electrophilicity of Methyl Perfluoroamyl Ketone vs. Non-Fluorinated Ketones
Perfluoroalkyl-substituted ketones, including Methyl Perfluoroamyl Ketone, exhibit significantly lower electrophilicity at the carbonyl carbon compared to ordinary (non-fluorinated) ketones [1]. This property prevents over-reaction (e.g., formation of tertiary alcohols) during nucleophilic additions. DFT calculations confirm that the strong electron-withdrawing effect of the perfluoroalkyl chain reduces the partial positive charge on the carbonyl carbon, thereby modulating reactivity [1].
| Evidence Dimension | Carbonyl Electrophilicity |
|---|---|
| Target Compound Data | Lower electrophilicity (qualitative based on class behavior) |
| Comparator Or Baseline | Non-fluorinated ketones (e.g., 2-heptanone) |
| Quantified Difference | DFT-calculated reduction in carbonyl carbon partial charge; experimental observation of reaction termination at the ketone stage without tertiary alcohol formation [1]. |
| Conditions | DFT calculations; reaction of perfluoroalkyl Grignard reagents with carboxylic esters at -70 to -60 °C in diethyl ether [1]. |
Why This Matters
This controlled reactivity is crucial for synthetic chemists requiring selective mono-addition to a carbonyl group without side reactions, enabling higher yields in complex molecule synthesis.
- [1] Can, X., et al. The Reaction of Carboxylic Acid Esters with RfMgBr: A Convenient Synthesis of Perfluoroalkyl Ketones. European Journal of Organic Chemistry. 2010, 7012-7019. View Source
